molecular formula C13H16N4O2S B2483101 2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034491-13-7

2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2483101
CAS No.: 2034491-13-7
M. Wt: 292.36
InChI Key: OOBQEWKSHYAUQA-UHFFFAOYSA-N
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Description

2-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a benzylsulfonyl group, and a triazole ring

Preparation Methods

The synthesis of 2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the benzylsulfonyl group and the triazole ring. One common synthetic route involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors under specific conditions.

    Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, typically using benzylsulfonyl chloride in the presence of a base.

    Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide. 3

Properties

IUPAC Name

2-(1-benzylsulfonylpyrrolidin-3-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,11-12-4-2-1-3-5-12)16-9-6-13(10-16)17-14-7-8-15-17/h1-5,7-8,13H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBQEWKSHYAUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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